1-Piperidinepropanol

Catalog No.
S793837
CAS No.
104-58-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperidinepropanol

CAS Number

104-58-5

Product Name

1-Piperidinepropanol

IUPAC Name

3-piperidin-1-ylpropan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2

InChI Key

PLRXAFVBCHEMGD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCO

Canonical SMILES

C1CCN(CC1)CCCO

Application in the Preparation of Isothiourea

Application in Mitsunobu Reaction

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant in the Mitsunobu reaction. The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers.

    Methods of Application or Experimental Procedures: The general method for the Mitsunobu reaction involves the reaction of an alcohol (in this case, 1-Piperidinepropanol) with a carboxylic acid, phenol, or sulfonic acid in the presence of a triphenylphosphine and a diazo compound.

    Results or Outcomes: The outcome of this reaction is the formation of an ester, ether, amine, or thioether.

Application in Suzuki Coupling

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant in Suzuki coupling. The Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.

    Methods of Application or Experimental Procedures: The general method for the Suzuki coupling involves the reaction of an aryl or vinyl boronic acid (or ester or trifluoroborate) with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst.

    Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound.

Application in Intramolecular Nitrile Oxide-Alkene Cycloadditions

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant in intramolecular nitrile oxide-alkene cycloadditions. This reaction is a type of cycloaddition reaction, which is used in organic chemistry to form cyclic compounds.

    Methods of Application or Experimental Procedures: The general method for intramolecular nitrile oxide-alkene cycloadditions involves the reaction of a nitrile oxide (which can be generated from a hydroxylamine) with an alkene in the presence of a base.

    Results or Outcomes: The outcome of this reaction is the formation of an isoxazoline compound.

Application in Synthesis of Various Antagonists and Inhibitors

    Specific Scientific Field: Medicinal Chemistry

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant for the synthesis of various antagonists and inhibitors.

    Methods of Application or Experimental Procedures: The exact procedures for these syntheses can vary widely depending on the specific antagonist or inhibitor being synthesized. They generally involve multiple steps and a variety of different reagents and conditions.

    Results or Outcomes: The outcome of these reactions is the formation of the desired antagonist or inhibitor.

1-Piperidinepropanol is an organic compound with the molecular formula C8_8H17_{17}NO and a molecular weight of 143.23 g/mol. It is a colorless to light yellow liquid and has a boiling point of approximately 94-95 °C at 0.5 mmHg. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing five carbon atoms and one nitrogen atom, along with a propanol side chain. Its chemical structure can be represented as follows:

text
N / \ C C | | C---C \ / C | OH

1-Piperidinepropanol is known for its versatility in various

, including:

  • Mitsunobu Reaction: This reaction involves the conversion of alcohols into nucleophiles, facilitating the formation of esters or ethers.
  • Suzuki Coupling: It acts as a reactant in cross-coupling reactions between aryl or vinyl boronic acids and halides.
  • Intramolecular Nitrile Oxide-Alkene Cycloadditions: This reaction leads to the formation of cyclic compounds through the interaction of nitrile oxides with alkenes.
  • Synthesis of Bioactive Compounds: It is used to synthesize various pharmacologically active compounds, such as histamine H3 receptor antagonists and serotonin receptor antagonists .

1-Piperidinepropanol exhibits notable biological activity, particularly in pharmacology. Its derivatives have been explored for their potential roles in:

  • Antagonism of Histamine H3 Receptors: These receptors are involved in neurotransmission and can influence sleep-wake cycles.
  • Inhibition of Protein Lysine Methyltransferase G9a: This enzyme plays a role in epigenetic regulation, making it a target for cancer therapies.
  • Checkpoint Kinase Chk2 Inhibitors: Inhibiting this kinase can enhance the efficacy of cancer treatments by preventing tumor cell repair mechanisms .

The synthesis of 1-piperidinepropanol can be achieved through various methods:

  • Hydrogenation of Piperidine Derivatives: This method involves the reduction of piperidine derivatives using hydrogen gas in the presence of a catalyst.
  • Alkylation Reactions: The compound can be synthesized by alkylating piperidine with propanol under basic conditions to form the desired product.
  • Reactions with Isothiourea: 1-Piperidinepropanol can also be prepared through reactions involving isothiourea derivatives, further expanding its synthetic utility .

1-Piperidinepropanol finds applications across multiple fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Material Science: The compound is utilized in the preparation of ionizable amine lipids for lipid nanoparticle formulations that deliver nucleic acids.
  • Chemical Research: It is employed as a reactant in various organic synthesis reactions, aiding in the development of new compounds with potential biological activity .

Several compounds share structural similarities with 1-piperidinepropanol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-PiperidinopropanolC8_8H17_{17}NOSimilar structure; different substituents
BiperidenC21_{21}H29_{29}NOUsed as an anticholinergic drug
1-(3-Hydroxypropyl)piperidineC8_8H17_{17}NOHydroxyl group alters solubility
3-(Piperidin-1-yl)propan-1-olC8_8H17_{17}NOVariation in functional groups

These compounds highlight the diversity within piperidine derivatives, showcasing variations that influence their biological activity and applications.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (13.04%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-58-5

Wikipedia

1-Piperidinepropanol

Dates

Modify: 2023-08-15

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